Deamidated Eptifibatide

Catalog No.
S13939336
CAS No.
M.F
C35H48N10O10S2
M. Wt
833.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deamidated Eptifibatide

Product Name

Deamidated Eptifibatide

IUPAC Name

(3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid

Molecular Formula

C35H48N10O10S2

Molecular Weight

833.0 g/mol

InChI

InChI=1S/C35H48N10O10S2/c36-35(37)38-11-4-3-8-22-30(50)40-17-28(47)42-23(15-29(48)49)31(51)43-24(14-19-16-39-21-7-2-1-6-20(19)21)33(53)45-12-5-9-26(45)32(52)44-25(34(54)55)18-57-56-13-10-27(46)41-22/h1-2,6-7,16,22-26,39H,3-5,8-15,17-18H2,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,38)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

FKUGYENQIXKJRH-LROMGURASA-N

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O

Deamidated eptifibatide is a modified form of eptifibatide, a cyclic heptapeptide derived from the venom of the Southeastern pygmy rattlesnake. Eptifibatide functions as a potent antagonist of the glycoprotein IIb/IIIa receptor on platelets, inhibiting platelet aggregation and thereby playing a crucial role in the management of acute coronary syndromes. The chemical structure of deamidated eptifibatide is similar to that of eptifibatide but differs by the removal of an amide group, which can influence its pharmacological properties and stability. The molecular formula for deamidated eptifibatide is C35H47N11O9S2, with a molecular weight of approximately 817.33 g/mol .

Typical for peptide compounds, including hydrolysis and oxidation. The primary reaction involves the deamidation process, where an amide group is removed, leading to changes in the peptide's structure and potentially its biological activity. This reaction can be catalyzed by various conditions, including elevated temperatures or specific enzymes that facilitate the cleavage of peptide bonds. The stability of deamidated eptifibatide compared to its parent compound is often assessed under different pH levels and temperatures to understand its degradation pathways .

Deamidated eptifibatide retains significant biological activity as an antagonist of glycoprotein IIb/IIIa receptors on human platelets. It reversibly binds to these receptors, preventing the binding of fibrinogen and von Willebrand factor, which are critical for platelet aggregation. The pharmacodynamics of deamidated eptifibatide suggest that it exhibits a dose-dependent inhibition of platelet aggregation, similar to eptifibatide, but with variations in efficacy due to its structural modifications. Studies indicate that while it maintains antiplatelet effects, the kinetics and duration of action may differ from those of the parent compound .

The synthesis of deamidated eptifibatide typically involves several steps:

  • Peptide Synthesis: Initial synthesis follows standard solid-phase peptide synthesis techniques to construct the heptapeptide backbone.
  • Deamidation: The peptide is subjected to controlled conditions (e.g., heat or specific pH) to facilitate the removal of the amide group.
  • Purification: Following synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate deamidated eptifibatide from other by-products.
  • Characterization: The final product undergoes characterization using methods like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure .

Deamidated eptifibatide is primarily investigated for its potential therapeutic applications in cardiovascular medicine, particularly in:

  • Acute Coronary Syndrome Management: Similar to its parent compound, it may be used in treating conditions like myocardial infarction.
  • Percutaneous Coronary Intervention: It can serve as an adjunct therapy during procedures to enhance myocardial perfusion and prevent thrombus formation.
  • Research: Its unique properties make it a candidate for studies exploring new antiplatelet therapies or modifications for improved efficacy and safety profiles .

Research on deamidated eptifibatide has focused on its interactions with various biological systems:

  • Platelet Interaction: Studies have shown that deamidated eptifibatide competes effectively with fibrinogen for binding sites on glycoprotein IIb/IIIa receptors.
  • Drug Interactions: Investigations into how deamidated eptifibatide interacts with other anticoagulants (e.g., heparin) reveal potential synergistic effects that could enhance therapeutic outcomes in managing acute coronary syndromes .
  • Metabolism Studies: The metabolic pathways for deamidated eptifibatide are also examined, particularly regarding how it is processed in comparison to eptifibatide.

Several compounds exhibit similar mechanisms or structures to deamidated eptifibatide:

Compound NameStructure TypeMechanism of ActionUnique Features
EptifibatideCyclic HeptapeptideGlycoprotein IIb/IIIa receptor antagonistDerived from snake venom; original form
AbciximabChimeric Monoclonal AntibodyGlycoprotein IIb/IIIa receptor blockerLonger half-life; used primarily in PCI
TirofibanNon-peptide small moleculeGlycoprotein IIb/IIIa receptor antagonistSynthetic; distinct chemical structure
SibrafibanNon-peptide small moleculeGlycoprotein IIb/IIIa receptor antagonistDistinct pharmacokinetic profile

Uniqueness

Deamidated eptifibatide's uniqueness lies in its modified structure which may enhance stability and alter pharmacokinetics compared to traditional glycoprotein IIb/IIIa inhibitors. Its specific interactions with platelet receptors could lead to differentiated therapeutic applications and improved patient outcomes in cardiovascular interventions .

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The synthesis of Eptifibatide, the precursor to Deamidated Eptifibatide, relies on microwave-assisted SPPS (MW-SPPS) to achieve high efficiency and scalability. The linear precursor of Eptifibatide is constructed using Fmoc/tBu chemistry, with microwave irradiation accelerating coupling and deprotection steps. Critical to this process is the use of N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure as coupling agents, which offer advantages in safety and solubility compared to traditional reagents like HOBt or HBTU. The resin-bound linear sequence—MPA-Har-Gly-Asp-Trp-Pro-Cys—is assembled iteratively, with microwave conditions (e.g., 90°C for 5 minutes per coupling cycle) reducing total synthesis time to under 24 hours for a 5 mmol scale.

A key challenge in SPPS is the introduction of the mercaptopropionic acid (MPA) moiety at the N-terminus and the protection of cysteine thiol groups. The Trt (trityl) group is commonly used for cysteine protection, but its acid-labile nature necessitates careful handling during cleavage. Post-synthesis, the linear peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, simultaneously removing side-chain protecting groups. The resulting linear precursor undergoes oxidative disulfide bond formation, either in solution or on-resin, to yield the cyclic Eptifibatide structure.

Table 1: Optimization of Off-Resin Disulfide Bond Formation in Eptifibatide Synthesis

EntryConcentration (mM)pH–SH to S–S Conversion (%)Dimer (%)
110.67.512.04.7
25.58.040.28.0
33.28.557.54.9
42.19.585.04.6

Optimal conditions (pH 9.5, 22 hours) achieve 98% conversion of the linear precursor to Eptifibatide, though dimerization remains a persistent byproduct. These findings underscore the sensitivity of disulfide bond formation to pH and concentration, parameters that indirectly influence deamidation risks during subsequent steps.

Deamidation-Specific Post-Synthetic Modification Pathways

Deamidation in peptides predominantly targets asparagine (Asn) or glutamine (Gln) residues, converting them to aspartic acid (Asp) or glutamic acid (Glu), respectively, via succinimide or glutarimide intermediates. In Eptifibatide, deamidation is not intrinsic to the native sequence but arises during synthesis or storage due to hydrolysis of the C-terminal amide (–CONH2) or side-chain amides in non-standard residues. For instance, the Har (homoarginine) residue, while not a canonical deamidation site, may undergo hydrolysis under basic conditions, though this remains speculative without explicit structural evidence.

The C-terminal amide of Eptifibatide is particularly susceptible to deamidation. Under physiological pH (7.4–9.5) and elevated temperatures, the amide nitrogen attacks the adjacent carbonyl group, forming a succinimide intermediate that hydrolyzes to either Asp or isoAsp (Figure 1). This process is accelerated in formulations containing acetonitrile, a solvent used in Eptifibatide purification.

Mechanistic Insights:

  • Nucleophilic Attack: The peptide backbone’s amide nitrogen attacks the C-terminal carbonyl, forming a tetrahedral intermediate.
  • Succinimide Formation: Cyclization yields a five-membered succinimide ring, with a half-life dependent on pH and temperature.
  • Hydrolysis: Ring opening produces Asp (α-linked) or isoAsp (β-linked), detectable via HPLC-ESI-MS.

In industrial settings, deamidation is monitored using ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MSE), which resolves isoAsp, Asp, and succinimide variants. For example, a study on monoclonal antibodies identified six deamidated products, including dual deamidation events, highlighting the method’s utility for Eptifibatide analogs.

Industrial-Scale Production Challenges and Optimization

Scaling Deamidated Eptifibatide production introduces multifaceted challenges, from maintaining reaction homogeneity to controlling post-synthetic modifications. The transition from laboratory (5 mmol) to pilot-scale (70 mmol) synthesis requires addressing solvent volumes, byproduct formation, and deamidation rates.

Key Challenges:

  • Solvent Consumption: Early protocols used 630 mL of acetonitrile per 5 mmol batch, raising environmental and cost concerns. Switching to aqueous-organic mixtures (e.g., water/ethanol) reduces acetonitrile dependency but risks altering deamidation kinetics.
  • Byproduct Control: Dimerization during disulfide formation (4.6–8.0% yield loss) competes with deamidation, necessitating iterative HPLC purification.
  • Process Automation: Implementing single-reactor MW-SPPS systems (e.g., Liberty Blue synthesizers) improves reproducibility but requires recalibration for deamidation-prone sequences.

Optimization Strategies:

  • pH Modulation: Maintaining pH <7.0 during SPPS minimizes deamidation, while alkaline conditions (pH 9.5) are reserved for controlled oxidation.
  • Lyophilization Control: Freeze-drying at −50°C and 0.1 mBar stabilizes the peptide against hydrolytic degradation.
  • Resin Selection: ChemMatrix resin, with its polyethylene glycol backbone, enhances swelling in polar solvents, improving coupling efficiency and reducing synthesis time.

Table 2: Scale-Up Parameters for Eptifibatide Production

ParameterLaboratory Scale (5 mmol)Pilot Scale (70 mmol)
Synthesis Time24 hours48 hours
Acetonitrile Volume630 mL8,820 mL
Yield61%58%
Purity (HPLC)95%93%

The 2% yield drop at pilot scale underscores the difficulty of maintaining stoichiometric control in larger batches, where localized pH gradients or temperature fluctuations may exacerbate deamidation.

Deamidated eptifibatide represents a chemically modified form of the cyclic heptapeptide eptifibatide, characterized by the non-enzymatic conversion of asparagine residues to aspartic acid or isoaspartic acid through spontaneous deamidation processes [1] [2]. The molecular formula of deamidated eptifibatide is C35H48N10O10S2 with a molecular weight of 833.0 grams per mole, indicating the removal of an amide group from the parent compound [3]. This post-translational modification occurs through well-defined chemical pathways that fundamentally alter the peptide backbone structure and charge distribution [4].

The primary deamidation pathway involves the spontaneous nucleophilic attack of the backbone amide nitrogen from the following amino acid residue on the asparagine side-chain carbonyl carbon [1] [4]. This intramolecular cyclization reaction proceeds through a three-step mechanism beginning with deprotonation of the nitrogen atom belonging to the residue adjacent to asparagine [4]. The deprotonated nitrogen then attacks the asparagine side-chain amide carbon, leading to the formation of a cyclic tetrahedral intermediate [1] [4]. The rate-determining step under physiological conditions occurs during the conversion of the tetrahedral intermediate to the succinimide species, involving the elimination of ammonia as the leaving group [4] [5].

Table 1: Chemical Properties of Deamidated Eptifibatide

PropertyValueReference
Molecular FormulaC35H48N10O10S2 [3]
Molecular Weight (g/mol)833.0 [3]
IUPAC Name(3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid [3]
Physical StateCrystalline solid [6]
SolubabilitySoluble in water and aqueous buffers [6]
Storage Temperature2-8°C (protected from light) [6]

The deamidation reaction exhibits strong dependence on the primary sequence context, with asparagine residues followed by glycine showing significantly accelerated deamidation rates compared to those followed by bulkier amino acids such as isoleucine or valine [7] [8]. Computational studies demonstrate that the formation of the succinimide intermediate proceeds faster when the following residue is glycine due to reduced steric hindrance and increased conformational flexibility [7] [5]. The backbone conformation, particularly the chi dihedral angles and the distance between the asparagine carbonyl carbon and the following residue nitrogen, directly influences the cyclization kinetics [4] [5].

Table 2: Deamidation Kinetic Parameters for Model Peptides

SystemHalf-life (days)Activation Energy (kcal/mol)Reference
Val-Tyr-Pro-Asn-Gly-Ala (pH 9.0, 35°C)20-2513.3 [9]
Val-Tyr-Pro-Asn-Gly-Ala (pH 9.0, 65°C)2-313.3 [9]
Asn-Gly sequence (pH 7.4, 37°C)1.0-5.020-25 [8]
NH2-Asn-NMe model (pH 7.0, 27°C)1.7-5.118.7 [1] [4]
Gly-Phe-Asn-Gly (pH 7.4, 40°C)5-1515-20 [10]

Quantum mechanical calculations reveal that the deamidation reaction follows Arrhenius behavior with activation energies typically ranging from 13.3 to 25.0 kilocalories per mole, depending on the peptide sequence and environmental conditions [9] [4] [11]. The pre-exponential factor and activation entropy contributions indicate that the transition state involves significant conformational reorganization and desolvation effects [4] [11]. Molecular dynamics simulations demonstrate that frequently deamidated asparagine residues adopt specific backbone conformations that favor the nucleophilic attack, with particular phi and psi dihedral angle distributions promoting the cyclization reaction [5].

Succinimide Intermediate Formation and Hydrolysis Dynamics

The succinimide intermediate represents a critical species in the deamidation pathway of peptides, formed through the cyclization of asparagine residues followed by ammonia elimination [1] [4]. This five-membered ring structure exhibits unique chemical reactivity and serves as the branch point for multiple hydrolysis pathways leading to distinct stereochemical products [12] [13]. The formation kinetics of succinimide intermediates directly correlate with the overall deamidation rate, making this step the primary determinant of peptide chemical stability under physiological conditions [4].

Detailed kinetic analysis reveals that succinimide formation occurs through a sequential two-step process with distinct energy barriers for ring closure and deamination [4]. The tetrahedral intermediate formation exhibits an activation free energy of approximately 18.7 kilocalories per mole, while the subsequent ammonia elimination requires 16.5 kilocalories per mole [4]. The reversibility of the initial cyclization step significantly influences the overall reaction kinetics, as the tetrahedral intermediate can revert to the original asparagine form, affecting the net rate of succinimide accumulation [4]. Computational modeling using the Perturbed Matrix Method demonstrates that proper treatment of the backward reaction is essential for accurate kinetic predictions [4].

The hydrolysis of succinimide intermediates proceeds through two competing mechanisms: water-mediated hydrolysis and hydroxide ion catalysis [4] [14]. Water-mediated hydrolysis involves a concerted mechanism where water molecules act both as nucleophiles and proton transfer agents, requiring activation energies of approximately 31.2 kilocalories per mole [4]. In contrast, hydroxide ion catalysis exhibits significantly lower energy barriers of 5.3 kilocalories per mole, making this pathway dominant even at neutral pH conditions [4]. The alkaline catalysis mechanism proceeds through initial nucleophilic attack by hydroxide ion on the succinimide carbonyl carbon, followed by ring opening and protonation steps [4].

Table 3: Environmental Factors Affecting Deamidation Rates

FactorEffect on RateMechanismReference
pH (acidic conditions, pH 4-5)Decreased (10-100 fold)Direct hydrolysis pathway [15] [16]
pH (neutral conditions, pH 6-8)Moderate rateSuccinimide intermediate formation [4] [5]
pH (basic conditions, pH 8-10)Increased (5-50 fold)Base-catalyzed cyclization [2] [17]
Temperature (25°C → 65°C)Increased (10-1000 fold)Arrhenius temperature dependence [9] [18]
Dielectric constant (water → organic solvent)Decreased (2-10 fold)Transition state destabilization [15] [19]
Ionic strength (0.1M → 1.0M buffer)Slight increase (1.5-3 fold)Electrostatic stabilization effects [16]
Viscosity (1 cp → 13 cp)Decreased (2-5 fold)Reduced molecular mobility [19]

The stereochemical outcome of succinimide hydrolysis depends critically on the ring-opening mechanism and the structural environment [12] [13]. Under denaturing conditions, succinimide hydrolysis yields aspartic acid and isoaspartic acid in a ratio of approximately 1:3.5, with the beta-linked isoaspartic acid predominating due to the preferred attack at the alpha-carbonyl position [12] [13]. However, under native protein conditions, the product distribution shifts dramatically toward normal aspartic acid formation with ratios approaching 1:0.1, indicating that protein structure constrains the hydrolysis pathway [12] [13]. The hydrolysis kinetics also vary substantially with environmental conditions, ranging from less than five seconds under denaturing conditions to approximately six hours in native protein environments [12] [13].

Table 4: Succinimide Hydrolysis Product Distribution

ConditionsAspartate : Isoaspartate RatioHydrolysis Half-lifeReference
Denaturing conditions (pH 8.2)1 : 3.5< 5 seconds [12] [13]
Native protein conditions (pH 8.2)1 : 0.1~ 6 hours [12] [13]
Neutral pH (7.0-7.4)1 : 2.510-60 minutes [20] [21]
Basic pH (8.5-9.0)1 : 3.01-10 minutes [22]
Model peptide systems1 : 2.65-30 minutes [21] [23]

Isotopic labeling studies using oxygen-18 water provide direct evidence for succinimide involvement in deamidation reactions [12] [13]. These experiments demonstrate that 80 percent of isoaspartic acid and 6 percent of aspartic acid products incorporate labeled oxygen from solvent water, confirming the succinimide-mediated hydrolysis pathway [12] [13]. The differential incorporation rates reflect the distinct mechanistic pathways for alpha versus beta ring opening, with the latter process showing preferential water incorporation due to geometric constraints [12] [13]. Mass spectrometric analysis reveals that approximately 21 percent of aspartic acid residues exist in the succinimide form in aged protein samples, highlighting the significance of this intermediate in protein degradation processes [12] [13].

Environmental Factors Accelerating Deamidation (pH, Temperature, Solvent Composition)

The deamidation rate of asparagine residues in peptides exhibits profound sensitivity to environmental conditions, with pH, temperature, and solvent composition serving as primary determinants of reaction kinetics [9] [15] [16]. These factors influence different mechanistic steps of the deamidation process, from the initial deprotonation equilibrium to the final hydrolysis of succinimide intermediates [4] [16]. Understanding these environmental dependencies is crucial for predicting peptide stability and optimizing storage conditions for pharmaceutical formulations [6] [24].

pH effects on deamidation rates follow a characteristic profile with distinct mechanistic regimes across the physiological range [15] [16]. Under acidic conditions (pH 4-5), deamidation rates decrease by 10 to 100-fold compared to neutral conditions due to suppression of the succinimide formation pathway [15] [16]. At these low pH values, direct acid-catalyzed hydrolysis of the asparagine side chain becomes the predominant mechanism, bypassing the cyclic intermediate [15] [16]. Neutral pH conditions (6-8) represent the optimal range for succinimide-mediated deamidation, where the backbone nitrogen deprotonation and cyclization rates are balanced [4] [5]. Basic conditions (pH 8-10) dramatically accelerate deamidation by 5 to 50-fold through enhanced base catalysis of both the cyclization and hydrolysis steps [2] [17].

Temperature effects on deamidation kinetics follow classical Arrhenius behavior with activation energies typically ranging from 13 to 25 kilocalories per mole [9] [18] [11]. Experimental studies on model hexapeptides demonstrate that increasing temperature from 25°C to 65°C results in 10 to 1000-fold rate enhancements, depending on the specific peptide sequence and pH conditions [9] [18]. The temperature coefficient generally ranges from 2 to 4 per 10°C increase, consistent with bond-breaking processes in the rate-determining step [9] [18]. Thermal stability studies of eptifibatide formulations reveal optimal storage temperatures of 2-8°C, where deamidation rates are minimized while maintaining peptide solubility and conformational integrity [6] [24].

Solvent composition effects on deamidation rates reflect the complex interplay between electrostatic stabilization and transition state solvation [15] [19]. Decreasing the dielectric constant of the medium through addition of organic cosolvents such as ethanol, glycerol, or dioxane results in 2 to 10-fold rate reductions [15] [19]. This effect primarily stems from destabilization of the negatively charged tetrahedral intermediate and transition states, which require high dielectric environments for stabilization [15] [19]. The solvent dielectric dependence can be quantitatively correlated with the effective pH shift, where lower dielectric constants mimic more acidic conditions by reducing the degree of backbone nitrogen deprotonation [15].

Viscosity effects on deamidation kinetics show a complex relationship with solution properties, where moderate increases in viscosity from 1 to 13 centipoise result in 2 to 5-fold rate decreases [19]. However, further increases in viscosity beyond this range show minimal additional effects, suggesting that the deamidation reaction is not purely diffusion-controlled [19]. Molecular dynamics simulations indicate that solvent viscosity primarily affects the conformational sampling of the peptide backbone rather than the intrinsic chemical reactivity [19]. The addition of stabilizing excipients such as sucrose or polyethylene glycol can reduce deamidation rates by up to 40 percent through preferential hydration effects and conformational stabilization [9] [24].

Ionic strength effects on peptide deamidation rates are generally modest but can become significant under high salt conditions [16]. Increasing buffer concentration from 0.1 to 1.0 molar typically results in 1.5 to 3-fold rate increases due to electrostatic stabilization of charged intermediates and transition states [16]. The specific identity of buffer ions can also influence deamidation kinetics, with phosphate and carbonate ions showing catalytic effects through proton transfer mechanisms [2] [17]. These buffer catalysis effects become particularly pronounced at elevated pH values where general base catalysis mechanisms operate [16].

High-resolution mass spectrometry represents the gold standard for deamidated eptifibatide analysis, providing the necessary mass accuracy and resolution to distinguish between closely related species [3] [1]. The fundamental analytical challenge stems from the fact that deamidated peptides exhibit a mass difference of only 0.984 Da from their unmodified counterparts, while simultaneously appearing at the same nominal mass as the 13C isotope of the unmodified species [4] [2].

Mass Accuracy Requirements and Instrumentation

Modern high-resolution mass spectrometers must achieve mass accuracies below 2 parts per million to confidently distinguish deamidated eptifibatide from its 13C isotopic variants [1] [4]. The mass difference between the unmodified 13C peptide and the deamidated form is approximately 0.0152 Da, requiring instrumental resolution exceeding 167,377 for baseline separation [5]. Orbitrap and Fourier Transform Ion Cyclotron Resonance instruments have demonstrated optimal performance for these applications, consistently delivering the required mass precision [1] [6].

Fragmentation Patterns and Structural Elucidation

The identification of isoaspartate residues in deamidated eptifibatide relies on characteristic fragmentation patterns produced during tandem mass spectrometry experiments [7] [6]. Electron transfer dissociation and electron activation dissociation techniques generate diagnostic fragment ions that unambiguously identify isoaspartate-containing peptides [7] [8]. The peptide bond immediately N-terminal to the isoaspartic acid residue demonstrates enhanced susceptibility to fragmentation compared to unmodified sequences, producing characteristic c/z-type fragment ions [6].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has emerged as a complementary technique, particularly when combined with novel algorithmic approaches such as QuanDA [9] [10]. This method quantifies deamidation based on isotopic distribution changes and requires only the chemical formulae of unmodified and deamidated peptides for accurate quantification [9] [10].

Data Processing and Quantitative Analysis

Accurate quantification of deamidated eptifibatide species necessitates sophisticated data processing algorithms capable of deconvoluting overlapping isotopic patterns [4] [11]. The challenge is compounded by the presence of multiple deamidation sites within the eptifibatide molecule, each contributing to the overall spectral complexity [12] [13]. Advanced software platforms, including BiopharmaLynx and specialized deamidation analysis tools, have been developed to automate the identification and quantification of modified peptides [14] [15].

Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Nuclear magnetic resonance spectroscopy provides unique insights into the conformational consequences of eptifibatide deamidation, revealing structural perturbations that extend beyond the immediate deamidation site [16] [17]. Unlike mass spectrometry, which focuses on chemical composition, nuclear magnetic resonance directly probes three-dimensional molecular architecture and dynamic behavior.

Two-Dimensional Nuclear Magnetic Resonance Experiments

Comprehensive conformational analysis of deamidated eptifibatide requires a systematic approach utilizing multiple two-dimensional nuclear magnetic resonance experiments [16] [18]. Correlation spectroscopy identifies adjacent proton connectivity patterns, revealing changes in amino acid side-chain environments following deamidation [16]. Total correlation spectroscopy provides complete spin system assignments for individual amino acid residues, enabling precise mapping of conformational alterations [16] [18].

Nuclear Overhauser effect spectroscopy experiments detect through-space interactions within 5-6 Ångströms, revealing long-range structural consequences of deamidation [16] [19]. These measurements have demonstrated that deamidation can induce conformational changes extending far beyond the immediate modification site, affecting overall peptide stability and aggregation propensity [17] [19].

Heteronuclear Correlation Experiments

Heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments provide direct correlations between protons and heteronuclei, particularly 15N and 13C [16] [20]. Chemical shift perturbations observed in these experiments serve as sensitive indicators of local and global conformational changes induced by deamidation [17] [16].

Recent advances in exact nuclear Overhauser effect measurements have enabled high-precision structural determination of modified peptides in various solvent environments [21]. These experiments utilize viscous solvent mixtures to replicate cellular conditions, providing physiologically relevant structural information for deamidated eptifibatide variants [21].

Dynamic Analysis and Hydrogen-Deuterium Exchange

Nuclear magnetic resonance relaxation measurements quantify molecular motion and flexibility changes accompanying deamidation [16] [17]. T1 and T2 relaxation times reveal alterations in molecular tumbling and internal dynamics, providing insights into the mechanistic basis of deamidation-induced structural perturbations [17] [20].

Hydrogen-deuterium exchange experiments monitor backbone accessibility and flexibility, revealing regions of altered solvent exposure following deamidation [17] [20]. These measurements have demonstrated that deamidation can significantly alter protein dynamics, affecting both local regions near the modification site and distant structural elements [17].

Advanced Chromatographic Separation of Deamidated Species

Chromatographic separation of deamidated eptifibatide species presents significant analytical challenges due to the minimal physicochemical differences between modified and unmodified forms [5] [22]. Traditional reversed-phase chromatography typically fails to achieve baseline separation of deamidated variants, necessitating the development of specialized separation methodologies [5] [23].

Hydrophilic Interaction Liquid Chromatography

Hydrophilic interaction liquid chromatography has emerged as the premier technique for separating deamidated eptifibatide species [5] [24]. This method exploits subtle hydrophilicity differences introduced by deamidation, achieving baseline separation that is typically impossible with reversed-phase approaches [5]. The separation mechanism relies on hydrogen bonding interactions between the stationary phase and polar peptide residues, with deamidated species demonstrating altered retention behavior [24].

Retention time prediction models have been developed that incorporate deamidation-specific coefficients, enabling accurate prediction of elution patterns for modified peptides [5] [24]. These models consider both global sequence context and local structural environment, providing valuable tools for method development and optimization [24].

Electrostatic Repulsion-Hydrophilic Interaction Chromatography

The combination of electrostatic repulsion and hydrophilic interaction chromatography represents a powerful multidimensional approach for deamidated species separation [22] [25]. This technique separates peptides based on both charge state and hydrophilicity, providing orthogonal selectivity that effectively resolves deamidated variants [22]. The method is particularly effective when coupled with reversed-phase chromatography in a two-dimensional separation scheme [22].

Electrostatic repulsion-hydrophilic interaction chromatography enables simultaneous separation of all three deamidation-related products: the original asparagine-containing peptide, the aspartic acid variant, and the isoaspartic acid isomer [22]. This comprehensive separation capability makes it invaluable for detailed characterization studies requiring complete product identification [22].

Ion Exchange Chromatography Applications

Ion exchange chromatography provides charge-based separation of deamidated eptifibatide variants, exploiting the pH-dependent ionization differences between asparagine and aspartic acid residues [26] [27]. Strong cation exchange and weak cation exchange methods have been optimized for therapeutic protein analysis, with particular emphasis on mobile phase pH optimization [26] [28].

Recent developments in gradient elution strategies have improved the resolution of closely eluting charge variants [28]. The use of specialized buffer systems, including 2-(N-morpholino)ethanesulfonic acid-based mobile phases, has enhanced the separation of deamidated protein variants while maintaining protein stability during analysis [26].

Retention Behavior and Elution Patterns

The chromatographic behavior of deamidated eptifibatide species depends strongly on both the separation mode and the local peptide environment [29] [30]. Three major elution patterns have been identified for asparagine-glycine containing peptides: random coil conformations typically yield Asn < isoAsp < Asp elution order, helical conformations produce isoAsp < Asn < Asp patterns, while N-terminal asparagine positioning results in Asn < Asp < isoAsp separation [29].

These retention pattern variations reflect the complex interplay between peptide secondary structure, charge distribution, and chromatographic conditions [29] [23]. Understanding these relationships is essential for method development and provides valuable insights into the structural consequences of deamidation [29] [30].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

10

Exact Mass

832.29963011 g/mol

Monoisotopic Mass

832.29963011 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-10-2024

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